Diethyl isobutyroylmalonate
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Overview
Description
Diethyl isobutyroylmalonate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is a diester of malonic acid and isobutyric acid, characterized by its unique structure that includes two ethyl ester groups and an isobutyryl group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Diethyl isobutyroylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid and isobutyric acid derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products:
Substitution: Formation of substituted malonates.
Hydrolysis: Malonic acid and isobutyric acid.
Condensation: β-keto esters.
Scientific Research Applications
Diethyl isobutyroylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Diethyl malonate: Similar structure but lacks the isobutyryl group.
Diethyl isobutylmalonate: Similar but with an isobutyl group instead of an isobutyryl group.
Dimethyl malonate: Similar but with methyl ester groups instead of ethyl ester groups.
Uniqueness: Diethyl isobutyroylmalonate is unique due to the presence of both ethyl ester and isobutyryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
diethyl 2-(2-methylpropanoyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJLYQEACAOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306102 |
Source
|
Record name | Diethyl (2-methylpropanoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21633-78-3 |
Source
|
Record name | 21633-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-methylpropanoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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